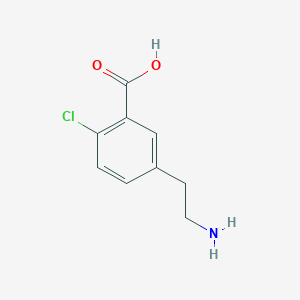
Ácido 2-bromo-3-yodoisonicotínico
Descripción general
Descripción
2-Bromo-3-iodo-isonicotinic acid is a halogenated derivative of isonicotinic acid It is characterized by the presence of both bromine and iodine atoms attached to the pyridine ring
Aplicaciones Científicas De Investigación
2-Bromo-3-iodo-isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-3-iodo-isonicotinic acid is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the signal transduction pathways of a variety of cytokines and growth factors, which are essential for cell growth, differentiation, and immune function .
Mode of Action
2-Bromo-3-iodo-isonicotinic acid acts as a JAK inhibitor . It binds to the active site of the JAK enzymes, preventing them from phosphorylating and activating signal transducers and activators of transcription (STATs). This inhibits the JAK-STAT signaling pathway, leading to a decrease in the transcription of genes involved in inflammation and cell proliferation .
Biochemical Pathways
The inhibition of the JAK-STAT signaling pathway by 2-Bromo-3-iodo-isonicotinic acid affects several downstream biochemical pathways. These include pathways involved in cell proliferation, differentiation, apoptosis, and immune response . By inhibiting these pathways, the compound can modulate immune responses and inhibit the growth of certain types of cancer cells .
Result of Action
The inhibition of the JAK-STAT signaling pathway by 2-Bromo-3-iodo-isonicotinic acid can lead to a variety of molecular and cellular effects. These include a reduction in inflammation, inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses . These effects make the compound a potential therapeutic agent for autoimmune diseases and certain types of cancer .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-iodo-isonicotinic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-Bromo-3-iodo-isonicotinic acid in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and gene expression. These temporal effects are important considerations for the design and interpretation of experimental studies involving this compound.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-iodo-isonicotinic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, 2-Bromo-3-iodo-isonicotinic acid may induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential development as a therapeutic agent.
Metabolic Pathways
2-Bromo-3-iodo-isonicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted. The effects of 2-Bromo-3-iodo-isonicotinic acid on metabolic flux and metabolite levels are important considerations for its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of 2-Bromo-3-iodo-isonicotinic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound may be actively transported across cell membranes by transporter proteins, facilitating its accumulation in target tissues. Additionally, binding to intracellular proteins can affect the localization and concentration of 2-Bromo-3-iodo-isonicotinic acid within cells, thereby influencing its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Bromo-3-iodo-isonicotinic acid is an important factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Bromo-3-iodo-isonicotinic acid may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-isonicotinic acid typically involves halogenation reactions. One common method is the bromination of isonicotinic acid followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of suitable catalysts and solvents to achieve the desired substitution on the pyridine ring.
Industrial Production Methods: Industrial production methods for 2-Bromo-3-iodo-isonicotinic acid are not extensively documented. the process generally involves scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: 2-Bromo-3-iodo-isonicotinic acid can undergo further substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium bromide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives.
Comparación Con Compuestos Similares
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid:
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Comparison: 2-Bromo-3-iodo-isonicotinic acid is unique due to the presence of both bromine and iodine atoms, which can significantly alter its chemical properties and reactivity compared to its non-halogenated counterparts. This makes it a valuable compound for specific applications where these halogen atoms play a crucial role in the desired chemical transformations.
Propiedades
IUPAC Name |
2-bromo-3-iodopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEFUWMDAAYELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590343 | |
| Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848243-29-8 | |
| Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)










